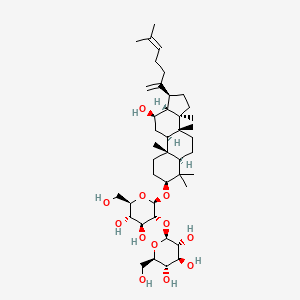

ginsenoside Rk1

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDWBAISZWOAHD-MHOSXIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Beschreibung

Origin and Contextual Significance within Panax Ginseng Research

Ginsenoside Rk1 is not a naturally occurring compound in fresh or white ginseng. aacrjournals.org Its presence is a direct result of the chemical transformations that occur during the heat processing of ginseng roots.

The generation of this compound is a hallmark of heat-treated ginseng, particularly Red Ginseng and the more intensely processed Sun Ginseng. aacrjournals.orgchemfaces.com The process of steaming fresh ginseng at elevated temperatures, typically around 95°C or higher, initiates a series of chemical reactions. nih.govscispace.com These conditions lead to the dehydration of ginsenoside Rg3 at the C-20 position, resulting in the formation of this compound and its isomer, ginsenoside Rg5. scispace.com Sun Ginseng, which is subjected to higher temperatures and pressures than conventional red ginseng, shows a significant enrichment of these less polar, minor ginsenosides (B1230088), including Rk1. nih.govplos.org Other processing methods like puffing have also been shown to effectively convert major ginsenosides into minor ones like Rk1. frontiersin.orgjmb.or.kr

The transformation from major ginsenosides to minor ones like Rk1 is a critical area of study, as it alters the pharmacological profile of the ginseng product. The conversion process can be influenced by factors such as heating temperature and duration. journal-jop.org

In the context of ginseng research, ginsenosides are broadly categorized as either "major" or "minor." This classification is based on their relative abundance in raw, unprocessed ginseng. Major ginsenosides, such as Rb1, Rc, and Rg1, are present in significant quantities. In contrast, minor ginsenosides are either absent or found in only trace amounts in the raw plant material. researchgate.netplos.org

This compound is unequivocally classified as a minor ginsenoside because it is formed during processing. researchgate.net While less abundant, minor ginsenosides have garnered considerable scientific attention due to their often enhanced biological activities and potentially higher bioavailability compared to their major counterparts. researchgate.netresearchgate.netmdpi.com

Formation through Heat Processing of Ginseng and Sun Ginseng

Evolution of Research Focus on this compound

The scientific journey of this compound has seen a notable evolution. Early research into ginseng focused predominantly on the major ginsenosides due to their prevalence. However, as processing techniques advanced and the unique chemical profiles of products like Red Ginseng and Sun Ginseng were elucidated, the focus began to shift.

Initial studies on heat-processed ginseng identified the presence of novel compounds, including Rk1, that were not found in the raw form. aacrjournals.orgscispace.com This discovery prompted further investigation into the specific biological effects of these newly identified minor ginsenosides. A systematic review published in 2017 noted a growing body of research dedicated to the pharmacological effects of G-Rk1. nih.govpeerj.com

Table 1: Key Chemical Information for this compound

| Property | Value |

| CAS Number | 494753-69-4 |

| Molecular Formula | C42H70O12 |

| Molecular Weight | 767.0 g/mol |

| Classification | Protopanaxadiol (B1677965) (PPD) type ginsenoside |

| Source | Heat-processed Panax ginseng |

Comprehensive Analysis of Pharmacological Activities of Ginsenoside Rk1

Oncological and Anti-tumor Efficacy Studies

Numerous in vitro studies have highlighted the potential of ginsenoside Rk1 as an anti-tumor agent across a spectrum of cancers. chemfaces.comnih.gov Research indicates that its mechanisms of action are multifaceted, primarily involving the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis. chemfaces.comnih.gov

Inhibition of Malignant Cell Proliferation and Viability

This compound has demonstrated a consistent ability to inhibit the proliferation and reduce the viability of malignant cells in various cancer types. This inhibitory effect is often dose-dependent and targets fundamental cellular processes required for tumor growth.

In the context of liver cancer, this compound has shown significant anti-tumor effects. peerj.com Studies on human hepatocellular carcinoma (HCC) cell lines have revealed its capacity to impede cell proliferation and viability. For instance, in HepG2 cells, this compound has been observed to markedly inhibit cell growth and telomerase activity. chemfaces.comnih.govjcancer.org Another study highlighted that both this compound and Rg5 effectively inhibit the survival and proliferation of human liver cancer cells. mdpi.com Research on MHCC-97H cells, a highly metastatic human cancer cell line, demonstrated that this compound strongly inhibited cell growth in a dose-dependent manner. mdpi.com Furthermore, investigations into the effects of this compound on HepG2 and Hep3B cell lines have aimed to elucidate its role in inducing ferroptosis, a form of programmed cell death. mdpi.com One study evaluated the inhibitory effects of Rk1 on several HCC cell lines, including HepG2, SNU449, and SNU182, noting a significant reduction in cell viability. peerj.com

Table 1: Research Findings on this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | Key Findings |

| HepG2 | Markedly inhibited telomerase activity and cell growth. chemfaces.comnih.govjcancer.org |

| MHCC-97H | Strongly inhibited cell growth in a dose-dependent manner. mdpi.com |

| Hep3B | Investigated for this compound's role in inducing ferroptosis. mdpi.com |

| SNU449 | Significant reduction in cell viability. peerj.com |

| SNU182 | Significant reduction in cell viability. peerj.com |

The anti-tumor effects of this compound have also been documented in melanoma cell lines. peerj.com Research on the SK-MEL-2 human melanoma cell line demonstrated that this compound induces apoptosis, a key mechanism for eliminating cancerous cells. researchgate.net These findings suggest that this compound could be a promising compound for inducing apoptosis in melanoma cells through both extrinsic and intrinsic pathways. researchgate.net The cytotoxic effects of Rk1 on SK-MEL-2 cells were found to be dose- and time-dependent. researchgate.net

Table 2: Research Findings on this compound in Melanoma Cell Lines

| Cell Line | Key Findings |

| SK-MEL-2 | Induced apoptosis through both extrinsic and intrinsic pathways. researchgate.net Showed strong cytotoxicity in a dose- and time-dependent manner. researchgate.net |

This compound has shown anti-proliferative activity in both lung adenocarcinoma and squamous cell carcinoma cell lines. biomedres.us In lung adenocarcinoma, Rk1 suppressed the proliferation and clonal formation of A549 and PC9 cell lines and induced G1 phase cell cycle arrest. nih.govx-mol.net It was also found to inhibit the proliferation of these cells in a time- and dose-dependent manner. biomedres.us For lung squamous cell carcinoma, studies on SK-MES-1 and H226 cell lines showed that Rk1 effectively inhibited cell proliferation and colony formation, and induced cell arrest at the G1 phase. The anti-proliferative effects of Rk1 on these squamous cell carcinoma lines were also found to be concentration- and time-dependent.

Table 3: Research Findings on this compound in Lung Cancer Cell Lines

| Cancer Type | Cell Line | Key Findings |

| Adenocarcinoma | A549 | Suppressed proliferation and clonal formation; induced G1 phase cell cycle arrest. nih.govx-mol.net Inhibited proliferation in a time- and dose-dependent manner. biomedres.us |

| PC9 | Suppressed proliferation and clonal formation; induced G1 phase cell cycle arrest. nih.govx-mol.net Inhibited proliferation in a time- and dose-dependent manner. biomedres.us | |

| Squamous Cell Carcinoma | SK-MES-1 | Effectively inhibited cell proliferation and colony formation; induced G1 phase cell cycle arrest. |

| H226 | Effectively inhibited cell proliferation and colony formation; induced G1 phase cell cycle arrest. |

The inhibitory effects of this compound on cell proliferation have been observed in cervical cancer cell lines. koreascience.kr Research on HeLa cells, a human cervical adenocarcinoma cell line, demonstrated that this compound blocked the cells in the G0/G1 phase in a dose-dependent manner, thereby inhibiting cell division and proliferation. koreascience.kr A study also noted that an extract containing this compound showed inhibitory activity against HeLa cells.

Table 4: Research Findings on this compound in Cervical Cancer Cell Lines

| Cell Line | Key Findings |

| HeLa | Blocked cells in the G0/G1 phase in a dose-dependent manner, inhibiting cell division and proliferation. koreascience.kr |

Evidence suggests the potential anti-tumor efficacy of this compound in colon cancer. A study utilizing a quality-controlled red ginseng formulation containing equal amounts of ginsenosides (B1230088) Rk1, Rg3, and Rg5 reported a significant enhancement of cancer cell death in human colon cancer SW111C and SW480 cells. nih.gov Another report mentions that ginsenoside Rp1, a derivative of Rk1, suppressed the proliferation of LoVo colorectal cancer cells in a dose-dependent manner and increased their apoptosis. koreascience.kr

Table 5: Research Findings on this compound in Colon Cancer Cell Lines

| Cell Line | Key Findings |

| SW111C | A formulation containing Rk1 showed marked enhancement of cancer cell death. nih.gov |

| SW480 | A formulation containing Rk1 showed marked enhancement of cancer cell death. nih.gov |

| LoVo | A derivative of Rk1, ginsenoside Rp1, suppressed proliferation and increased apoptosis. koreascience.kr |

Studies in Pancreatic Cancer Cell Lines

Research indicates that this compound exhibits anti-tumor effects on pancreatic cancer cells. nih.govnih.gov Studies involving ginseng diol, a category of ginsenosides that includes Rk1, have shown inhibition of proliferation and induction of apoptosis in the pancreatic cancer cell lines PANC-1 and Patu8988. frontiersin.org This anti-proliferative effect was found to be dose-dependent and mediated through the JAK2/STAT3 signaling pathway. frontiersin.org Another study focused on the protective effects of Rk1 against ER stress-induced apoptosis in mouse pancreatic β-cells (MIN6), suggesting a role in preserving pancreatic cell function, although this was in the context of diabetes rather than cancer. researchgate.net

Table 1: Effects of this compound on Pancreatic Cancer Cell Lines

| Cell Line | Observed Effects | Signaling Pathway | Reference |

|---|---|---|---|

| PANC-1 | Inhibition of proliferation, Induction of apoptosis | JAK2/STAT3 | frontiersin.org |

| Patu8988 | Inhibition of proliferation, Induction of apoptosis | JAK2/STAT3 | frontiersin.org |

Studies in Gastric Cancer Cell Lines

This compound has been identified as an active component in heat-processed American ginseng, which significantly reduces the proliferation of human gastric cancer AGS cells. koreascience.kr The combination of this compound with ginsenoside Rg5 has been shown to regulate the MAPK/NF-κB pathway to induce apoptosis in certain cancer cells. frontiersin.org Furthermore, studies on various ginsenosides have demonstrated their ability to induce apoptosis in SGC-7901 and BGC-823 human gastric cancer cells through the MAPK pathway. frontiersin.org A systematic review also supports the significant anti-tumor effect of G-Rk1 on gastric cancer cell lines. peerj.com

Table 2: Effects of this compound on Gastric Cancer Cell Lines

| Cell Line | Observed Effects | Key Findings | Reference |

|---|---|---|---|

| AGS | Reduced cell proliferation | Active component in heat-processed American ginseng | koreascience.kr |

| SGC-7901 | Apoptosis induction (Ginsenosides) | Mediated by MAPK pathway | frontiersin.org |

| BGC-823 | Apoptosis induction (Ginsenosides) | Mediated by MAPK pathway | frontiersin.org |

Studies in Breast Adenocarcinoma Cell Lines

The effects of this compound have been extensively studied in breast adenocarcinoma cell lines. In MCF-7 human breast cancer cells, Rk1 was found to induce cell death by promoting the generation of reactive oxygen species (ROS), which in turn mediates the PTEN/PI3K/Akt/mTOR signaling pathway. frontiersin.orgdb-thueringen.de Another study highlighted that Rk1 contributes to cell cycle arrest in triple-negative breast cancer (TNBC) cells. semanticscholar.org Specifically, in MDA-MB-231 TNBC cells, Rk1 was shown to inhibit cell growth and induce apoptosis by regulating intracellular ROS and mitochondrial membrane potential. frontiersin.org This leads to an increase in the expression of pro-apoptotic proteins like Bax and cytochrome C. frontiersin.org

Table 3: Effects of this compound on Breast Adenocarcinoma Cell Lines

| Cell Line | Cancer Type | Observed Effects | Signaling Pathway | Reference |

|---|---|---|---|---|

| MCF-7 | Hormone Receptor-Positive | Induction of cell death, S-phase cell cycle arrest | ROS-mediated PTEN/PI3K/Akt/mTOR | frontiersin.orgdb-thueringen.de |

| MDA-MB-231 | Triple-Negative | Inhibition of growth, Induction of apoptosis, G0/G1 phase arrest | ROS regulation, Mitochondrial pathway | frontiersin.orgfrontiersin.org |

Studies in Neuroblastoma Cell Lines

This compound has shown significant anti-cancer effects in several neuroblastoma cell lines, including SK-N-BE(2), SK-N-SH, and SH-SY5Y. nih.govnih.gov Its cytotoxic effect was observed to be dose-dependent, with the SK-N-BE(2) cell line showing the highest sensitivity. nih.gov The primary mechanism of action is the induction of apoptosis, characterized by nuclear condensation and loss of mitochondrial membrane potential. nih.govnih.gov Furthermore, Rk1 was found to inhibit the metastatic potential of these cells. nih.govresearchgate.net

Table 4: Cytotoxicity of this compound in Neuroblastoma Cell Lines

| Cell Line | Cell Type | IC50 Value (24h treatment) | Reference |

|---|---|---|---|

| SK-N-BE(2) | S-type | 12 µM | nih.gov |

| SH-SY5Y | N-type | 15 µM | nih.gov |

| SK-N-SH | Mixture of N and S-type | 30 µM | nih.gov |

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis. This process is triggered through multiple signaling cascades depending on the cancer type.

In neuroblastoma cells, Rk1 initiates apoptosis through the loss of mitochondrial membrane potential, which leads to the activation of initiator caspase-8 and effector caspase-3. nih.govnih.gov This is further supported by the increased expression of pro-apoptotic proteins like Bak and tBID, and decreased levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.net

In human liver cancer cells (MHCC-97H), Rk1, in conjunction with Rg5, promotes the endogenous apoptotic pathway. mdpi.com This involves the translocation of Bax/Bak to the mitochondria, leading to the release of cytochrome c and Smac, and subsequent activation of caspase-9 and caspase-3. mdpi.com

Studies on ovarian cancer cells (SK-OV-3) have shown that Rk1 induces apoptosis via a ROS-mediated caspase signaling pathway. scialert.net This involves the release of cytochrome c from the mitochondria, activating caspase-9 and caspase-3. scialert.net Similarly, in lung adenocarcinoma cells (A549 and PC9), Rk1 triggers apoptosis by blocking the NF-κB signaling pathway and increasing the levels of cleaved caspases-3, -8, and -9. nih.gov In lung squamous cell carcinoma cells (SK-MES-1), Rk1-induced apoptosis is linked to endoplasmic reticulum stress and calcium signaling pathways, leading to the activation of calpain-caspase cascades.

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound modulates the cell cycle, primarily by causing cell cycle arrest, which prevents cancer cell proliferation.

G0/G1 Phase Cell Cycle Arrest

A predominant effect of this compound is the induction of cell cycle arrest at the G0/G1 phase. This has been consistently observed across various cancer cell lines.

Neuroblastoma: In SK-N-BE(2) cells, Rk1 treatment leads to an accumulation of cells in the G0/G1 phase, thereby inhibiting cell proliferation. nih.govnih.govresearchgate.net

Breast Cancer: Rk1 induces G0/G1 phase arrest in triple-negative breast cancer MDA-MB-231 cells. frontiersin.orgmedchemexpress.com This is associated with the downregulation of cyclin A and CDK2. frontiersin.org However, in MCF-7 breast cancer cells, one study reported an arrest in the S-phase, linked to increased p53 and p21 proteins. frontiersin.org

Other Cancers: Rk1 has been shown to induce G1 phase arrest in ovarian cancer SK-OV-3 cells scialert.net, lung squamous cell carcinoma cells , and cervical cancer HeLa cells. researchgate.net In contrast, a study on HepG2 human hepatoma cells reported that Rk1 induced G2/M cell cycle arrest. aacrjournals.org

This modulation of the cell cycle progression is a key component of the anti-proliferative activity of this compound.

Autophagy Induction

This compound has been shown to induce autophagy, a cellular process of self-digestion, in several types of cancer cells. In hepatocellular carcinoma (HCC), Rk1 triggers autophagy-dependent apoptosis by activating the AMPK/mTOR signaling pathway. nih.gov This leads to the upregulation of the autophagy marker LC3-II, promoting cell death. nih.gov Studies on HepG2 hepatocellular carcinoma cells revealed that Rk1 induces both G1 phase arrest and autophagy at earlier treatment stages. tandfonline.comoup.com Interestingly, the inhibition of this Rk1-induced autophagy enhanced the antitumor effect, suggesting that in this context, autophagy may initially act as a survival mechanism for the cancer cells. tandfonline.comoup.com In HeLa cervical cancer cells, this compound has also been observed to promote the autophagy signaling pathway, as indicated by an increase in LC3B protein expression. koreascience.kr

Inhibition of Tumorigenic Invasion and Metastasis

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. Research has indicated that this compound can effectively inhibit these processes. In lung adenocarcinoma cells, Rk1, along with ginsenoside Rg5, has been found to suppress the epithelial-mesenchymal transition (EMT), a key process in metastasis, which is induced by transforming growth factor-β1 (TGF-β1). mdpi.com This inhibition is associated with the modulation of downstream signaling pathways, including NF-κB. nih.govresearchgate.net Furthermore, studies have shown that ginsenosides can reduce the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix and facilitating cancer cell invasion. nih.govfrontiersin.orgnih.gov Specifically, Rk1 has been shown to reduce the invasion of A549 human lung adenocarcinoma cells. nih.gov In neuroblastoma cells, Rk1 has been observed to inhibit cell migration and invasion, potentially through the suppression of EMT. nih.gov

In Vivo Tumor Growth Inhibition in Xenograft Models

The antitumor efficacy of this compound has been validated in several in vivo xenograft models, where human cancer cells are implanted into immunodeficient mice. In a lung squamous cell carcinoma xenograft model, Rk1 significantly inhibited tumor growth at doses of 10 mg/kg and 20 mg/kg, with inhibition rates of 24.15% and 56.37%, respectively. Notably, the higher dose of Rk1 showed an inhibition rate comparable to the standard chemotherapy drug, Gefitinib. Similarly, in an A549 lung adenocarcinoma xenograft model, Rk1 significantly inhibited tumor growth with minimal toxic side effects on normal organs. nih.gov Furthermore, in a neuroblastoma xenograft model, treatment with 30 mg/kg of Rk1 markedly suppressed tumor growth, as evidenced by significant decreases in tumor weight and volume without affecting the body weight of the mice. nih.gov Immunohistochemical analysis of these tumors revealed that Rk1 treatment reduced the expression of proliferation markers like Ki-67 and PCNA, while increasing the expression of apoptotic markers such as TUNEL and cleaved caspase-3. nih.gov

Immunomodulatory and Anti-inflammatory Properties

Suppression of Proinflammatory Responses

This compound has been shown to effectively suppress proinflammatory responses in various experimental models. cjnmcpu.comtandfonline.com In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Rk1 inhibited the expression of nitric oxide (NO), a key inflammatory mediator. cjnmcpu.com This anti-inflammatory effect is achieved, at least in part, by blocking the activation of the NF-κB and Jak2/Stat3 signaling pathways. cjnmcpu.commedchemexpress.com The NF-κB pathway is a critical regulator of inflammatory gene expression, and its inhibition by Rk1 has been noted in multiple studies. mdpi.com Furthermore, this compound has demonstrated the ability to alleviate excessive inflammation in a mouse model of acute kidney injury induced by LPS. tandfonline.com

Regulation of Proinflammatory Cytokine Secretion

A key aspect of the inflammatory response is the production and secretion of proinflammatory cytokines. This compound has been found to effectively regulate the secretion of these signaling molecules. In LPS-stimulated macrophages, Rk1 inhibited the production of several key proinflammatory cytokines, including interleukin (IL)-6, IL-1β, and tumor necrosis factor (TNF)-α. cjnmcpu.com It also suppressed the expression of monocyte chemotactic protein (MCP)-1. cjnmcpu.com In a mouse model of LPS-induced acute kidney injury, Rk1 administration led to a dose-dependent decrease in the mRNA and protein levels of TNF-α, IL-1β, IL-6, and IFN-γ in kidney tissues. tandfonline.com This ability to downregulate the expression of proinflammatory cytokines is a crucial component of its anti-inflammatory properties. tandfonline.commdpi.com

Neurobiological and Neuroprotective Effects

Emerging research suggests that this compound also possesses significant neurobiological and neuroprotective properties. These effects highlight its potential for addressing a range of neurological conditions.

Ginsenosides, including Rk1, are known to have neuroprotective effects, which are attributed to their anti-inflammatory, antioxidant, and anti-apoptotic activities. frontiersin.orgplos.org Studies have shown that ginsenosides can cross the blood-brain barrier and exert their effects directly within the central nervous system. frontiersin.orgbiorxiv.org this compound, in particular, has been investigated for its potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net Research suggests that Rk1 can improve cognitive impairments and pathological changes associated with Alzheimer's disease by activating the AMPK/Nrf2 signaling pathway, which helps in reducing oxidative stress and mitigating neuronal damage. researchgate.net Furthermore, ginsenosides have been shown to ameliorate memory impairment by inhibiting acetylcholinesterase, thereby increasing acetylcholine (B1216132) levels in the brain. semanticscholar.orgmdpi.com Some studies also point to the ability of certain ginsenosides to inhibit glutamatergic activity and NMDARs, which could contribute to their neuroprotective actions. biorxiv.org

Interactive Data Tables

Table 1: In Vivo Tumor Growth Inhibition by this compound

| Cancer Type | Animal Model | Rk1 Dose | Tumor Inhibition Rate | Reference |

| Lung Squamous Cell Carcinoma | Xenograft Nude Mouse | 10 mg/kg | 24.15% | |

| Lung Squamous Cell Carcinoma | Xenograft Nude Mouse | 20 mg/kg | 56.37% | |

| Lung Adenocarcinoma (A549) | Xenograft Model | Not specified | Significant | nih.gov |

| Neuroblastoma (SK-N-BE(2)) | Xenograft Nude Mouse | 30 mg/kg | Significant | nih.gov |

Table 2: Effect of this compound on Proinflammatory Cytokines

| Cell/Animal Model | Stimulant | Cytokine | Effect | Reference |

| RAW264.7 Macrophages | LPS | IL-6 | Inhibition | cjnmcpu.com |

| RAW264.7 Macrophages | LPS | IL-1β | Inhibition | cjnmcpu.com |

| RAW264.7 Macrophages | LPS | TNF-α | Inhibition | cjnmcpu.com |

| RAW264.7 Macrophages | LPS | MCP-1 | Inhibition | cjnmcpu.com |

| AKI Mice | LPS | TNF-α | Decreased mRNA & Protein | tandfonline.com |

| AKI Mice | LPS | IL-1β | Decreased mRNA & Protein | tandfonline.com |

| AKI Mice | LPS | IL-6 | Decreased mRNA & Protein | tandfonline.com |

| AKI Mice | LPS | IFN-γ | Decreased mRNA & Protein | tandfonline.com |

Modulation of Neuronal Receptor Activity

NMDA Receptor Inhibition

This compound has been identified as a novel and potent inhibitor of N-methyl-D-aspartate receptors (NMDARs) in cultured rat hippocampal neurons. koreascience.krnih.gov Research indicates that its inhibitory action is more effective than that of other ginsenosides like Rg3 and Rg5. koreascience.krnih.gov The mechanism of inhibition by this compound is distinct; it does not compete with the NMDA or glycine (B1666218) binding sites on the receptor. koreascience.krresearchgate.net Instead, its action appears to involve an interaction with the polyamine-binding site of the NMDAR channel complex. koreascience.krresearchgate.net This antagonistic effect on NMDA receptors suggests a potential therapeutic role in managing conditions associated with excessive glutamate (B1630785) receptor activity. frontiersin.org

Protection Against Excitotoxicity

The overactivation of glutamate receptors, particularly NMDA receptors, leads to a phenomenon known as excitotoxicity, a key factor in neuronal cell death in various neurological disorders. This compound's ability to inhibit NMDA receptors is a primary mechanism through which it protects against excitotoxic neuronal damage. koreascience.krnih.gov Studies have shown that a mixture containing this compound and Rg5 has neuroprotective effects against excitotoxicity. koreascience.kr By blocking excessive calcium influx through NMDA receptor channels, this compound helps to prevent the downstream cascade of events that lead to cell death.

Enhancement of Cognitive Function

Research has demonstrated the potential of this compound to enhance cognitive function. peerj.commedchemexpress.com Studies in models of Alzheimer's disease have shown that Rk1 can improve cognitive impairments. researchgate.net This cognitive enhancement is attributed to several mechanisms, including the mitigation of Aβ-induced mitochondrial depolarization, reduction of oxidative stress through decreased production of reactive oxygen species (ROS), and the blockage of pro-apoptotic neuronal signaling pathways. researchgate.net Furthermore, a combination of this compound and Rg5 has been reported to have a positive effect on memory function. koreascience.krmdpi.com In some studies, the cognitive enhancement effects of this compound were found to be superior to those of donepezil. researchgate.net

Protection against Oxidative Neuronal Injury

This compound exerts significant protective effects against oxidative damage in neuronal cells. researchgate.netmdpi.com It has been shown to protect human melanocytes from hydrogen peroxide (H₂O₂)-induced oxidative injury by improving cell viability and reducing the apoptotic rate. nih.govmdpi.com This neuroprotective action is mediated through the regulation of specific signaling pathways, including the PI3K/AKT/Nrf2/HO-1 pathway. nih.govmdpi.com By activating these pathways, this compound increases the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), thereby bolstering the cell's defense against oxidative stress. nih.gov

Amelioration of Motor Deficits in Neurodegenerative Models

The neuroprotective properties of this compound extend to the amelioration of motor deficits in models of neurodegenerative diseases like Parkinson's disease (PD). In a mouse model of PD induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), administration of Rk1 was found to alleviate motor deficits. nih.gov The underlying mechanism for this improvement involves the activation of the SIRT3-mediated Nrf2/HO-1 signaling pathway, which helps to protect against MPTP/MPP+-induced neurotoxicity. nih.gov Furthermore, Rk1 treatment increased the expression of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis, in the striatum and substantia nigra of these mice. nih.gov

Antioxidant Effects and Oxidative Stress Modulation

This compound demonstrates robust antioxidant effects and plays a crucial role in modulating oxidative stress. nih.govmdpi.com It functions by enhancing the activity of key antioxidant enzymes and reducing the levels of harmful reactive oxygen species (ROS). researchgate.netnih.gov Research has shown that Rk1 can significantly increase the activity of SOD, CAT, and GSH-Px in cells under oxidative stress. nih.gov This compound also reduces the content of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net The antioxidant mechanism of this compound is linked to the activation of the PI3K/Akt/Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response. nih.govmdpi.com By modulating these pathways, Rk1 helps to protect cells from oxidative damage, a key factor in the pathogenesis of numerous diseases. nih.govacs.org

| Research Area | Model System | Key Findings | Reference |

| NMDA Receptor Inhibition | Cultured rat hippocampal neurons | Inhibited NMDA receptors more effectively than Rg3 and Rg5; action is independent of NMDA and glycine binding sites. | koreascience.kr |

| Cognitive Enhancement | Alzheimer's disease models | Alleviated cognitive impairment and pathological changes by reducing ROS and mitigating mitochondrial depolarization. | researchgate.net |

| Oxidative Neuronal Injury | H₂O₂-induced PIG1 cell injury model | Improved cell viability, reduced apoptosis, and increased SOD, CAT, and GSH-Px activity via the PI3K/AKT/Nrf2/HO-1 pathway. | nih.gov |

| Motor Deficit Amelioration | MPTP-induced Parkinson's disease mouse model | Allayed motor deficits and augmented tyrosine hydroxylase expression by activating SIRT3-mediated Nrf2/HO-1 signaling. | nih.gov |

| Antioxidant Effects | Various in vitro models | Increased antioxidant enzyme activity (SOD, CAT, GSH-Px) and reduced MDA levels through the PI3K/Akt/Nrf2 pathway. | researchgate.netnih.gov |

Suppression of Reactive Oxygen Species Overproduction

Reactive oxygen species are highly reactive molecules that, in excess, can cause significant damage to cells, a condition known as oxidative stress. acs.org Research has consistently shown that this compound can effectively attenuate the overproduction of ROS in various models. In studies involving UVB-irradiated human keratinocytes, administration of Rk1 significantly suppressed the excessive generation of ROS. acs.orgnih.gov This protective effect is crucial, as prolonged exposure to UVB radiation is a major cause of oxidative stress leading to skin aging. acs.orgnih.gov

Similarly, in the context of metabolic disorders like diabetes, where high glucose levels elevate ROS, this compound has been shown to significantly reduce ROS levels in the aortas of diabetic mice. rsc.org This anti-oxidative action is critical in preventing vascular complications associated with diabetes. rsc.org Further studies on vascular dementia models have also confirmed that Rk1 inhibits ROS production in the hippocampus, a key brain region for memory. jst.go.jp The compound's ability to trigger intracellular ROS generation has also been linked to its anti-tumor effects by inducing apoptosis in cancer cells. medchemexpress.com

Enhancement of Endogenous Antioxidant Enzyme Activities

Beyond scavenging ROS directly, this compound strengthens the cellular antioxidant defense network by boosting the activity of endogenous antioxidant enzymes. acs.orgmdpi.com Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). frontiersin.org

In models of UVB-induced skin damage, Rk1 administration strengthened the activities of these antioxidant enzymes. acs.orgnih.gov In studies on depression-like behavior in mice, Rk1 increased the activity of SOD in the brain, offering protection against lipid peroxidation. nih.gov Furthermore, in rats with vascular dementia, Rk1 treatment led to an increased content of SOD in the hippocampus while reducing malondialdehyde (MDA), a marker of oxidative damage. jst.go.jp This enhancement of antioxidant enzyme activity is a key mechanism by which this compound mitigates oxidative stress and protects tissues from damage. mdpi.comnih.gov

Vascular and Endothelial Function Modulation

This compound exerts significant protective effects on the vascular system, particularly by enhancing the function of the endothelium, the inner lining of blood vessels.

Endothelial Barrier Enhancement

A healthy endothelial barrier is crucial for maintaining vascular homeostasis. nih.gov this compound has been identified as a potent enhancer of this barrier. peerj.compeerj.comsemanticscholar.org It strengthens the integrity of the junctions between endothelial cells, which is vital for controlling the passage of substances from the blood into surrounding tissues. nih.govnih.gov Specifically, Rk1 promotes the stability and correct positioning of tight junction proteins, such as ZO-1, at the cell boundaries. nih.govnih.gov This action is linked to its ability to induce the phosphorylation of cortactin and myosin light chain, which are key regulators in the formation of the cortical actin ring structure essential for a robust endothelial barrier. nih.govnih.gov

Regulation of Vascular Permeability

Increased vascular permeability, or "leaky" vessels, is a hallmark of many pathological conditions, including diabetic retinopathy and inflammation. nih.gov this compound has demonstrated a strong ability to inhibit this leakage. nih.govnih.gov In human retinal endothelial cells, Rk1 effectively blocked the permeability induced by various pathological mediators, including vascular endothelial growth factor (VEGF), advanced glycation end-products (AGEs), thrombin, and histamine. nih.govnih.gov Furthermore, in a diabetic mouse model, Rk1 significantly reduced vessel leakiness in the retina, underscoring its potential to control pathological vascular leakage. nih.govnih.govresearchgate.net

Improvement of Endothelial Function in Metabolic Disorders

Endothelial dysfunction is a major complication of metabolic diseases like diabetes and obesity. rsc.org High blood glucose can damage endothelial cells, leading to impaired vascular function. rsc.orgresearchgate.net this compound has been shown to ameliorate this dysfunction. rsc.orgnih.gov In diabetic mice, treatment with Rk1 restored impaired endothelium-dependent relaxation of the aorta. rsc.orgnih.gov

The mechanism behind this improvement involves the activation of peroxisome proliferator-activated receptors (PPARs), including PPAR-α, PPAR-β/δ, and PPAR-γ. rsc.orgnih.gov This activation leads to the suppression of oxidative stress and an increase in the production of nitric oxide (NO), a crucial molecule for vasodilation, through the enhancement of endothelial nitric oxide synthase (eNOS) phosphorylation. rsc.orgnih.gov A combination of ginsenosides Rk1 and Rg5 has also been shown to improve insulin (B600854) resistance in adipocytes under conditions of endoplasmic reticulum stress. frontiersin.org

Diverse Pharmacological Actions

Beyond its antioxidant and vascular effects, this compound exhibits a wide range of other pharmacological activities. A systematic review of the literature highlights its potential in several areas. peerj.com The compound has demonstrated significant anti-tumor effects against a variety of cancer cell lines, including those for liver, melanoma, lung, cervical, colon, pancreatic, gastric, and breast cancer. nih.govchemfaces.com

Additionally, research has identified anti-inflammatory, anti-platelet aggregation, and neuroprotective properties. nih.govmedchemexpress.compeerj.com Studies have also pointed to its role in enhancing cognitive function, reducing lipid accumulation, and preventing osteoporosis. nih.govpeerj.com These varied actions underscore the broad therapeutic potential of this compound.

Table of Research Findings on this compound

| Pharmacological Effect | Model/System | Key Finding | Reference |

|---|---|---|---|

| Suppression of ROS | UVB-irradiated HaCaT keratinocytes | Significantly attenuated ROS overproduction. | acs.org |

| Antioxidant Enzyme Enhancement | UVB-irradiated BALB/c nude mouse skin | Strengthened the activities of antioxidant enzymes. | acs.org |

| Endothelial Barrier Enhancement | Human Retinal Endothelial Cells (HRECs) | Enhanced stability and positioning of tight junction proteins. | nih.govnih.gov |

| Vascular Permeability Regulation | Diabetic mouse model | Significantly reduced retinal vessel leakiness. | nih.govnih.gov |

| Endothelial Function in Diabetes | Diabetic obese mice | Ameliorated endothelial dysfunction by activating PPARs and suppressing oxidative stress. | rsc.orgnih.gov |

| Neuroprotection | Vascular dementia rat model | Inhibited microglial activation and ROS production in the hippocampus. | jst.go.jp |

| Anti-inflammatory | LPS-induced mice | Reduced levels of pro-inflammatory cytokines like TNF-α and IL-6. | nih.gov |

Antiplatelet Aggregation Activity

This compound has demonstrated significant potential as an antiplatelet agent. medchemexpress.compeerj.comresearchgate.net Research indicates that it effectively inhibits platelet aggregation induced by various agonists, including arachidonic acid (AA), collagen, and U46619, a thromboxane (B8750289) A2 mimetic agent. rsc.orgingentaconnect.com Notably, its inhibitory effect on AA-induced platelet aggregation has been reported to be 8 to 22 times more potent than that of acetylsalicylic acid (ASA). ingentaconnect.comacs.org

The mechanism underlying this activity involves the modulation of key signaling pathways in platelet activation. Metabolomic studies have revealed that this compound attenuates the production of thromboxane B2 (TXB2), a stable metabolite of the potent platelet agonist thromboxane A2, by inhibiting the activity of cyclooxygenase (COX). rsc.org Furthermore, this compound has been shown to decrease the levels of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) and inhibit the translocation of 12-lipoxygenase (12-LOX) from the cytosol to the membrane, a process linked to intracellular calcium levels. rsc.orgacs.org This suggests that the antiplatelet effects of this compound are mediated, at least in part, by its influence on the 12-LOX pathway and intracellular calcium mobilization. acs.org

Table 1: Inhibitory Effects of this compound on Platelet Aggregation

| Inducing Agent | Comparative Efficacy of this compound | Key Mechanistic Findings |

|---|---|---|

| Arachidonic Acid (AA) | 8-22 times more potent than Acetylsalicylic Acid (ASA) ingentaconnect.comacs.org | Attenuates 12-HETE production, inhibits 12-LOX translocation rsc.orgacs.org |

| Collagen | 3-fold higher activity than ASA ingentaconnect.com | Dose-dependent inhibition ingentaconnect.com |

| U46619 (Thromboxane A2 mimetic) | 5-6 times stronger inhibition than ASA ingentaconnect.com | Dose-dependent inhibition ingentaconnect.com |

| Adenosine Diphosphate (ADP) | Negligible effect ingentaconnect.com | N/A |

Anti-Insulin Resistance Effects

This compound has shown promise in combating insulin resistance, a key factor in the development of type 2 diabetes. medchemexpress.commedchemexpress.comchemfaces.com Studies have demonstrated that a combination of this compound and Rg5 can ameliorate insulin resistance and enhance glucose uptake in 3T3-L1 adipocytes, particularly under conditions of endoplasmic reticulum stress. frontiersin.org Endoplasmic reticulum stress is known to disrupt insulin signaling pathways, leading to adipocyte insulin resistance. frontiersin.org The ability of the Rk1 and Rg5 complex to mitigate these effects highlights its potential therapeutic value in managing metabolic disorders. frontiersin.org

Nephroprotective Efficacy

This compound exhibits protective effects against kidney damage, particularly cisplatin-induced nephrotoxicity. nih.govresearchgate.netnih.gov Cisplatin, a potent chemotherapeutic agent, is known for its severe nephrotoxic side effects. nih.gov Research has shown that this compound can significantly recover the reduced cell viability of human embryonic kidney (HEK-293) cells induced by cisplatin. nih.gov A combination of ginsenosides Rg5 and Rk1 has also been found to significantly alleviate the cisplatin-induced decrease in cell viability. mdpi.com

The protective mechanism of this compound involves its anti-oxidative and anti-apoptotic properties. nih.gov It has been observed to increase the levels of the antioxidant glutathione (GSH) and decrease the lipid peroxidation product malondialdehyde (MDA) in cisplatin-treated cells. nih.gov Furthermore, this compound can reduce reactive oxygen species (ROS) and upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system. nih.gov In terms of apoptosis, this compound has been shown to reverse the cisplatin-induced increase in the pro-apoptotic protein Bax and the cleavage of caspases-3 and -9, while restoring the levels of the anti-apoptotic protein Bcl-2. nih.gov Additionally, this compound has been shown to protect podocytes from lipopolysaccharide (LPS)-induced apoptosis and inflammation by inactivating the JAK2/STAT3 and NF-κB pathways. tandfonline.com

Reduction of Lipid Accumulation

This compound has been identified as a potential agent for reducing lipid accumulation, a key process in the development of obesity. nih.govpeerj.comresearchgate.net In studies using the 3T3-L1 adipocyte cell line, a mixture of ginsenosides Rg5 and Rk1 was found to inhibit the accumulation of lipid droplets and decrease the content of triglycerides. ijbiotech.com This anti-adipogenic effect is mediated through the downregulation of key transcription factors involved in adipogenesis. ijbiotech.com

Specifically, the Rg5:Rk1 mixture has been shown to decrease the mRNA and protein expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) in a dose-dependent manner. ijbiotech.comresearchgate.net These two proteins are considered master regulators of adipocyte differentiation. The treatment also led to a decrease in the expression of STAT3 and aP2, other important adipocyte markers. ijbiotech.com These findings suggest that this compound, in combination with Rg5, exerts its anti-obesity effects by modulating the STAT3/PPARγ/C/EBPα signaling pathway. ijbiotech.comresearchgate.net

Table 2: Effect of Ginsenoside Rg5:Rk1 on Adipogenesis in 3T3-L1 Cells

| Parameter | Effect of Rg5:Rk1 Treatment |

|---|---|

| Lipid Droplet Accumulation | Inhibited ijbiotech.com |

| Triglyceride (TG) Content | Decreased ijbiotech.com |

| PPARγ Expression (mRNA and protein) | Decreased ijbiotech.comresearchgate.net |

| C/EBPα Expression (mRNA and protein) | Decreased ijbiotech.comresearchgate.net |

| STAT3 Expression (mRNA) | Decreased ijbiotech.com |

| aP2 Expression (mRNA) | Decreased ijbiotech.com |

Osteoporosis Prevention

This compound has been recognized for its potential role in the prevention of osteoporosis. nih.govmedchemexpress.compeerj.comresearchgate.net While much of the research has focused on other ginsenosides like Rb1 and Rg1 for their ability to stimulate osteoblast activity and inhibit osteoclast differentiation, Rk1 is also implicated in these protective effects against bone loss. alfachemic.com The broader family of ginsenosides is known to positively influence bone metabolism, suggesting a class effect that includes Rk1. alfachemic.com

Anti-Photoaging Effects

This compound has demonstrated significant protective effects against skin photoaging caused by ultraviolet (UV) radiation. mdpi.com Long-term exposure to UVB radiation can lead to oxidative stress, inflammation, and the degradation of collagen, all of which contribute to accelerated skin aging. researchgate.netacs.org

In both in vitro and in vivo models, this compound has been shown to mitigate these detrimental effects. researchgate.netacs.org It significantly reduces oxidative stress by suppressing the overproduction of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. acs.org Furthermore, Rk1 alleviates the inflammatory response induced by UVB by regulating the secretion of various pro-inflammatory cytokines. acs.org

A key aspect of its anti-photoaging activity is its ability to inhibit collagen degradation. Western blot analyses have shown that this compound reduces the expression of matrix metalloproteinases (MMPs), enzymes responsible for breaking down collagen. acs.org Specifically, along with ginsenoside Rg3, it has been shown to decrease the secretion of MMP-2 and MMP-9 in human keratinocytes. nih.govmdpi.com Further investigation has revealed that these protective effects are mediated through the suppression of the PI3K/AKT/NF-κB signaling pathway. researchgate.netacs.org Histological studies in mice have confirmed that administration of Rk1 can ameliorate UVB-induced skin roughness, epidermal thickening, and collagen fiber disorganization. acs.org

Potential in Erectile Dysfunction Treatment

This compound, a rare saponin (B1150181) primarily found in processed ginseng, has been identified as a compound with significant potential in the management of erectile dysfunction (ED). botalys.commdpi.com Research into its pharmacological activities has revealed specific mechanisms through which it may improve erectile function, focusing on key molecular pathways that regulate penile smooth muscle contraction and blood flow.

Scientific investigations, often examining Rk1 as part of a complex of ginsenosides derived from steamed ginseng, have demonstrated notable anti-ED activities. nih.govworldscientific.com In studies utilizing hydrocortisone-induced mouse models and primary corpus cavernosum smooth muscle cells (CCSMCs), a preparation of steamed ginseng abundant in ginsenosides Rk1, Rg5, Rk3, and Rh4 showed optimal therapeutic effects against ED. botalys.comnih.govworldscientific.com The processing of ginseng through steaming alters the ginsenoside profile, leading to the transformation of other ginsenosides into compounds like Rk1 through deglycosylation and dehydroxylation. nih.govworldscientific.com

The primary mechanism of action identified for this compound in erectile function is the inhibition of phosphodiesterase 5A (PDE5A). nih.govworldscientific.comfrontiersin.orgnih.gov PDE5A is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in the nitric oxide (NO) signaling pathway that mediates penile erection. nih.govnih.gov By inhibiting PDE5A, this compound prevents the breakdown of cGMP. nih.govworldscientific.com This leads to an accumulation of cGMP in the corpus cavernosum smooth muscle cells, which in turn results in decreased intracellular calcium levels. nih.govworldscientific.com The reduction in calcium concentration promotes the relaxation of the smooth muscle tissue of the corpus cavernosum, allowing for increased blood flow into the penis and facilitating an erection. nih.govresearchgate.net Along with Rg5, Rk3, and Rh4, this compound is considered one of the most efficient ginsenosides in this process. nih.govworldscientific.com

Further research into the structure-activity relationship of ginsenosides has indicated that the number of sugar molecules and the structure of hydroxyl groups influence their anti-ED activity. nih.govworldscientific.com Additionally, studies suggest that this compound, in conjunction with its geometric isomer Rg5, may increase the expression of vascular endothelial nitric oxide synthase (eNOS). researchgate.net eNOS is the enzyme responsible for producing nitric oxide, a key vasodilator, which further supports the compound's role in improving penile hemodynamics. botalys.comresearchgate.net The maintenance of a flaccid penile state is significantly influenced by the RhoA/Rho-associated protein kinase (ROCK) signaling pathway, which promotes smooth muscle contraction. nih.gov The NO pathway, which this compound appears to support, can inhibit the RhoA pathway, augmenting the erectile response. nih.gov

The following table summarizes the key research findings on the anti-erectile dysfunction activities of this compound.

| Model/System Used | Key Findings | Mechanism of Action | Citations |

| Primary Corpus Cavernosum Smooth Muscle Cells (CCSMCs) | This compound, along with Rk3, Rh4, and Rg5, was found to be highly efficient in decreasing intracellular calcium levels. | Inhibition of phosphodiesterase 5A (PDE5A), leading to reduced degradation of cyclic guanosine monophosphate (cGMP). | nih.govworldscientific.com |

| Hydrocortisone-induced mouse model | A complex of ginsenosides including Rk1, Rk3, Rh4, and Rg5 from steamed ginseng demonstrated optimal activity against erectile dysfunction. | Inhibition of PDE5A. | nih.govworldscientific.com |

| In vitro studies | The geometric isomers Rk1 and Rg5 were found to increase the expression of vascular endothelial nitric oxide synthase (eNOS). | Enhancement of nitric oxide production, a key factor in vasodilation. | researchgate.net |

Mechanistic Insights into Ginsenoside Rk1 Bioactivity

Cellular Mechanisms of Action

Ginsenoside Rk1's bioactivity is primarily characterized by its capacity to initiate apoptosis in various cancer cell lines, including those from lung, liver, and ovarian cancers, as well as neuroblastoma. The underlying mechanism is multifaceted, involving a cascade of events that disrupt cellular homeostasis and activate intrinsic cell death machinery.

Apoptosis is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis through the intrinsic, or mitochondria-dependent, pathway. This pathway is a central route for programmed cell death, initiated by cellular stress and culminating in the activation of a cascade of enzymes that dismantle the cell in a controlled manner.

The mitochondrion plays a pivotal role in the apoptotic process initiated by this compound. The compound triggers a series of mitochondrial events, starting with the disruption of its membrane integrity, which leads to the release of pro-apoptotic factors and the subsequent activation of the cell's execution machinery.

Induction of Apoptosis

Mitochondria-Dependent Apoptotic Pathways

Mitochondrial Membrane Potential Depolarization

A critical early event in Rk1-induced apoptosis is the depolarization of the mitochondrial membrane potential (Δψm). In healthy cells, this potential is high, but treatment with this compound leads to its dissipation. This loss of Δψm has been observed in multiple cancer cell lines, including neuroblastoma SK-N-BE(2) cells, human liver cancer MHCC-97H cells, and lung squamous cell carcinoma cells. For instance, in SK-N-BE(2) cells, Rk1 treatment resulted in a concentration-dependent increase in green fluorescence from the JC-1 dye, indicating a loss of membrane potential. This depolarization is a key step that precedes the release of other apoptotic factors from the mitochondria.

Cytochrome c Release

Following the loss of mitochondrial membrane potential, the outer mitochondrial membrane becomes permeable, leading to the release of pro-apoptotic proteins into the cytoplasm. Chief among these is cytochrome c. Studies have demonstrated that this compound treatment prompts the release of cytochrome c from the mitochondria in various cancer cells, such as human liver cancer cells and lung squamous cell carcinoma cells. This event is a point of no return in the apoptotic cascade, as cytoplasmic cytochrome c is instrumental in activating the downstream caspase cascade.

Caspase Activation Cascades (Caspase-3, -7, -8, -9, PARP Cleavage)

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. This compound has been shown to activate several key caspases.

Initiator Caspases: Research indicates that Rk1 treatment leads to the significant activation of initiator caspase-9, which is a direct consequence of cytochrome c release and a hallmark of the intrinsic apoptotic pathway. The activation of caspase-8 has also been reported in several cancer cell lines, including neuroblastoma, lung adenocarcinoma, and human hepatocellular carcinoma, suggesting a potential crosstalk or involvement of the extrinsic pathway in some contexts.

Executioner Caspases: The activation of initiator caspases leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7. This compound consistently induces the activation of caspase-3 in a variety of cancer cells. Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. The activation of caspase-7 has also been specifically noted in lung squamous cell carcinoma cells following Rk1 treatment.

PARP Cleavage: A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP into an 85 kDa fragment is a well-established marker of apoptosis. Treatment with this compound has been shown to induce PARP cleavage in a time-dependent manner in cell lines such as MHCC-97H and SK-MES-1.

The activation of these caspases by this compound is summarized in the table below.

| Cell Line (Cancer Type) | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 | PARP Cleavage |

| MHCC-97H (Liver Cancer) | Activated | - | Not Activated | Activated | Cleaved |

| SK-N-BE(2) (Neuroblastoma) | Activated | - | Activated | - | Cleaved |

| SK-MES-1 & H226 (Lung Squamous Cell Carcinoma) | Activated | Activated | - | - | Cleaved |

| A549 & PC9 (Lung Adenocarcinoma) | Activated | - | Activated | Activated | Cleaved |

| SK-OV-3 (Ovarian Cancer) | Activated | - | - | Activated | - |

| HepG2 (Hepatocellular Carcinoma) | Activated | - | Activated | - | Not Cleaved (at 24h) |

| SK-MEL-2 (Melanoma) | Activated | - | Activated | - | - |

Regulation of Pro-apoptotic and Anti-apoptotic Protein Expression

The integrity of the mitochondrial membrane is tightly controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The ratio of these proteins is a critical determinant of cell survival or death. This compound has been found to modulate the expression of these proteins to favor apoptosis.

Specifically, treatment with Rk1 leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. Concurrently, it upregulates the expression of pro-apoptotic proteins such as Bax and Bak. This shift in balance promotes the translocation of Bax and Bak from the cytosol to the mitochondrial membrane, which is a crucial step for mitochondrial outer membrane permeabilization, leading to cytochrome c release. For example, in human liver cancer cells, Rk1 treatment decreased the levels of Bcl-2, Bcl-xL, and c-IAP2, while increasing Bax translocation to the mitochondria. Similarly, in neuroblastoma cells, Rk1 upregulated Bak and tBID while downregulating Bcl-2 and Bcl-xL.

The table below details the observed effects of this compound on key apoptosis-regulating proteins.

| Protein | Function | Effect of this compound | Cell Line Examples |

| Bcl-2 | Anti-apoptotic | Decreased Expression | MHCC-97H, SK-MES-1, H226, A549, SK-OV-3, SK-MEL-2 |

| Bcl-xL | Anti-apoptotic | Decreased Expression | MHCC-97H, SK-N-BE(2) |

| Bax | Pro-apoptotic | Increased Expression / Translocation | MHCC-97H, SK-MES-1, H226, A549, SK-OV-3, SK-MEL-2 |

| Bak | Pro-apoptotic | Increased Expression / Translocation | MHCC-97H, SK-N-BE(2) |

| tBID | Pro-apoptotic | Upregulated | SK-N-BE(2) |

| c-IAP2 | Anti-apoptotic | Decreased Expression | MHCC-97H |

Reactive Oxygen Species Generation in Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines by triggering the generation of intracellular reactive oxygen species (ROS). This elevation in ROS levels appears to be a critical event that initiates a cascade of apoptotic signaling. In triple-negative breast cancer (TNBC) MDA-MB-231 cells, Rk1 treatment leads to a significant increase in ROS, which is accompanied by a reduction in the mitochondrial membrane potential. This mitochondrial disruption is a key step in the intrinsic apoptotic pathway.

The overproduction of ROS mediates the activation of downstream apoptotic machinery. Research shows that Rk1 treatment increases the expression of the pro-apoptotic protein Bax while decreasing the level of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome C from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-3, caspase-8, and caspase-9. The essential role of ROS in this process was confirmed in a study where the use of a ROS scavenger, N-acetylcysteine (NAC), reversed the Rk1-induced apoptosis in MDA-MB-231 cells. Similarly, in ovarian cancer SK-OV-3 cells, Rk1-induced apoptosis was linked to ROS and mitochondrial membrane potential loss, leading to caspase activation.

Table 1: Effect of this compound on Apoptotic Markers via ROS Generation

| Cell Line | Key Findings | Reference |

|---|---|---|

| MDA-MB-231 (Triple Negative Breast Cancer) | Triggers intracellular ROS generation; reduces mitochondrial membrane potential; increases Bax/Bcl-2 ratio; activates caspases 3, 8, and 9. | |

| SK-OV-3 (Ovarian Cancer) | Induces apoptosis through ROS generation and mitochondrial membrane potential loss; leads to cytochrome c release and caspase activation. | |

| MCF-7 (Breast Cancer) | Induces mitochondria-dependent apoptosis by mediating the PTEN/PI3K/Akt/mTOR signaling pathway via elevated ROS levels. |

Endoplasmic Reticulum Stress Pathway Modulation

This compound can induce apoptosis by modulating the endoplasmic reticulum (ER) stress pathway. The ER is crucial for protein synthesis and folding, and disruptions in its function lead to the unfolded protein response (UPR). In lung squamous cell carcinoma cells, Rk1 treatment was found to increase the expression of ER stress-associated proteins, including GRP78, ATF-6, and IRE1α.

Molecular Signaling Pathway Modulation

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Suppression

Inhibition of NF-κB Transcription

This compound has been shown to exert potent anti-inflammatory and anti-cancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govcjnmcpu.com In various cell models, Rk1 blocks the activation of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. mdpi.com

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound inhibited the phosphorylation of NF-κB. cjnmcpu.comchemfaces.com This inhibition, in turn, suppressed the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). cjnmcpu.commdpi.com Similarly, in lung adenocarcinoma cells (A549 and PC9), Rk1 was found to block the NF-κB signaling pathway, contributing to the induction of apoptosis. nih.govbiomedres.us This was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, as well as cleaved caspases-3, -8, and -9, and PARP. nih.govx-mol.net

The inhibitory effect of Rk1 on NF-κB is a crucial aspect of its anti-cancer activity. By preventing the translocation of NF-κB subunits to the nucleus, Rk1 can reduce the expression of genes that promote tumor growth, invasion, and resistance to therapy. mdpi.commdpi.com

Downregulation of PD-L1 Expression

A significant finding in the study of this compound's anti-cancer mechanism is its ability to downregulate the expression of Programmed Death-Ligand 1 (PD-L1). nih.gov PD-L1 is a crucial immune checkpoint protein often overexpressed on the surface of cancer cells. nih.gov It interacts with the PD-1 receptor on T cells, leading to the suppression of the anti-tumor immune response. mdpi.com

Research has demonstrated that this compound reduces the high expression of PD-L1 in lung adenocarcinoma cells. nih.govmdpi.com This effect is directly linked to its inhibition of the NF-κB signaling pathway. nih.govmdpi.com The promoter region of the PD-L1 gene contains binding sites for NF-κB, and by inhibiting NF-κB activation, Rk1 effectively suppresses PD-L1 transcription. mdpi.comnih.gov

In an A549 xenograft mouse model, treatment with Rk1 not only inhibited tumor growth but also suppressed the expression of PD-L1. mdpi.com This suggests that this compound may act as an immune checkpoint inhibitor, helping to restore the immune system's ability to recognize and attack cancer cells. mdpi.com

Table 1: Effect of this compound on NF-κB and PD-L1

| Cell Line | Model | Effect of this compound | Reference |

|---|---|---|---|

| RAW264.7 | LPS-stimulated macrophages | Inhibited phosphorylation of NF-κB; Decreased NO, IL-6, IL-1β, TNF-α production. | cjnmcpu.comchemfaces.commdpi.com |

| A549, PC9 | Lung adenocarcinoma | Blocked NF-κB pathway; Induced apoptosis; Decreased Bcl-2; Increased Bax, cleaved caspases-3, -8, -9, PARP. | nih.govbiomedres.us |

| A549 | Lung adenocarcinoma | Downregulated PD-L1 expression by inhibiting NF-κB signaling. | nih.govmdpi.commdpi.com |

| A549 | Xenograft mouse model | Inhibited tumor growth; Suppressed PD-L1 expression. | mdpi.com |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. frontiersin.org this compound has been found to modulate the MAPK pathway, although its effects can vary depending on the cellular context. mdpi.com

Extracellular-Regulated Kinase (ERK) Activation

In some cancer cell lines, this compound has been observed to influence the Extracellular-Regulated Kinase (ERK) pathway, a key branch of the MAPK cascade. In human liver cancer (HepG2) cells, treatment with this compound led to an increase in the activation of ERK. chemfaces.com However, in another study on hepatocellular carcinoma, Rk1 was shown to inhibit the ERK/c-Myc signaling pathway, which in turn suppressed glutamine metabolism and induced apoptosis. rsc.orgnih.gov This suggests that the effect of Rk1 on ERK activation may be cell-type specific. In lung cancer cells, Rk1, along with ginsenoside Rg5, was found to inhibit the ERK1/2 pathway, which is associated with the activation of NF-κB and epithelial-mesenchymal transition (EMT). nih.gov

JNK Pathway Modulation

The c-Jun N-terminal kinase (JNK) pathway is another important component of the MAPK signaling network, often associated with cellular stress responses and apoptosis. sci-hub.st While direct studies on the modulation of the JNK pathway solely by this compound are limited, related research indicates its potential involvement. For instance, in transforming growth factor-β1 (TGF-β1) mediated EMT in lung cancer cells, ginsenosides (B1230088) Rk1 and Rg5 were shown to prevent the activation of the p38 and JNK pathways. nih.gov The anti-apoptotic mechanisms of ginsenosides, in general, have been linked to the modulation of JNK-related pathways. sci-hub.st

Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) Pathway Suppression

The Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway is a crucial signaling cascade involved in inflammation, cell proliferation, and survival. This compound has been demonstrated to suppress this pathway in various models.

In LPS-stimulated RAW264.7 macrophages, this compound inhibited the phosphorylation of both JAK2 and STAT3. cjnmcpu.comchemfaces.com This inhibition contributed to the suppression of pro-inflammatory mediator expression. cjnmcpu.com Furthermore, in a model of LPS-induced acute kidney injury, this compound was found to inactivate the JAK2/STAT3 pathway in podocytes, thereby ameliorating apoptosis and inflammation. researchgate.netresearchgate.net These findings suggest that the suppression of the JAK2/STAT3 pathway is a key mechanism underlying the anti-inflammatory effects of this compound. mdpi.com

Table 2: Modulation of MAPK and JAK2/STAT3 Pathways by this compound

| Pathway | Cell/Animal Model | Effect of this compound | Reference |

|---|---|---|---|

| ERK | HepG2 (Liver Cancer) | Increased activation. | chemfaces.com |

| ERK/c-Myc | Hepatocellular Carcinoma | Inhibited pathway, suppressed glutamine metabolism, induced apoptosis. | rsc.orgnih.gov |

| ERK1/2 | Lung Cancer | Inhibited pathway, suppressed EMT. | nih.gov |

| JNK | Lung Cancer | Prevented activation in TGF-β1-mediated EMT (with Rg5). | nih.gov |

| JAK2/STAT3 | RAW264.7 (Macrophages) | Inhibited phosphorylation of JAK2 and STAT3. | cjnmcpu.comchemfaces.com |

| JAK2/STAT3 | Mouse Podocytes (Kidney Injury) | Inactivated pathway, reduced apoptosis and inflammation. | researchgate.netresearchgate.net |

Nuclear factor erythroid 2-related factor 2/Heme Oxygenase-1 (Nrf2/HO-1) Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Activation of this pathway leads to the expression of various antioxidant and cytoprotective enzymes.

This compound has been shown to activate the Nrf2/HO-1 pathway, contributing to its protective effects against oxidative injury. acs.org In a study on human melanocytes exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, this compound significantly improved cell viability and reduced apoptosis. nih.gov Mechanistically, Rk1 increased the expression of Nrf2 and HO-1 and promoted the nuclear translocation of Nrf2. nih.gov This activation was found to be mediated through the PI3K/AKT signaling pathway. nih.gov

More recently, research on diabetic mice demonstrated that this compound treatment relieved endothelial dysfunction and suppressed oxidative stress by activating the Nrf2/HO-1 signaling pathway, among others. rsc.org These findings highlight the role of this compound in enhancing cellular antioxidant defenses through the activation of the Nrf2/HO-1 pathway.

Calcium Signaling Pathway Involvement

This compound has been shown to influence cellular processes by modulating calcium signaling pathways, a critical component of cellular communication and function. This modulation can lead to significant downstream effects, including the initiation of apoptosis in cancer cells.

Intracellular and Mitochondrial Calcium Overload

Research indicates that this compound can induce endoplasmic reticulum (ER) stress, which subsequently triggers the release of calcium ions (Ca2+) from the ER into the cytoplasm. x-mol.netrsc.orgnih.gov This disruption of calcium homeostasis leads to an overload of intracellular calcium. x-mol.netrsc.orgnih.gov The elevated cytosolic calcium is then taken up by the mitochondria, causing mitochondrial calcium overload. x-mol.netrsc.orgnih.gov This mitochondrial calcium accumulation is a key event that can lead to mitochondrial dysfunction. rsc.org

Evidence suggests that this overload results in a decrease in the mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health. x-mol.netrsc.orgresearchgate.net The reduction in MMP can trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, thereby initiating the apoptotic cascade. x-mol.netrsc.org Studies have shown that chelating intracellular calcium with agents like BAPTA-AM can attenuate the Rk1-induced apoptosis, highlighting the central role of calcium in this process. x-mol.netrsc.orgnih.gov

Calpain-Caspase-Dependent Pathways

The intracellular calcium overload prompted by this compound activates calpains, a family of calcium-dependent proteases. x-mol.netrsc.org Activated calpains can then cleave and activate downstream effector molecules, initiating specific apoptotic pathways. rsc.org One such pathway involves the activation of caspase-12, which is associated with ER stress-mediated apoptosis. x-mol.netrsc.orgnih.gov Another pathway activated by calpain is the caspase-7-PARP pathway. x-mol.netrsc.orgnih.gov The activation of caspase-7 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a hallmark of apoptosis. x-mol.netrsc.orgnih.gov

Furthermore, the mitochondrial damage caused by calcium overload also contributes to the activation of the intrinsic apoptotic pathway. The release of cytochrome c from the mitochondria leads to the activation of caspase-9, which in turn activates the executioner caspase-3. imrpress.com Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. imrpress.commdpi.com The use of calpain inhibitors, such as calpeptin, has been shown to significantly reduce Rk1-induced apoptosis, confirming the involvement of the calpain-caspase-dependent pathways. x-mol.netrsc.orgnih.gov

Telomerase Activity Inhibition

This compound has demonstrated anti-tumor activity through the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the replicative immortality of cancer cells. nih.govphytopurify.com Studies on human hepatocellular carcinoma HepG2 cells have shown that Rk1 can markedly inhibit telomerase activity. nih.govphytopurify.com

This inhibition is associated with a significant decrease in the mRNA expression levels of the catalytic subunit of telomerase, human telomerase reverse transcriptase (hTERT), and the transcription factor c-Myc, which is a key regulator of hTERT expression. nih.govphytopurify.comaacrjournals.orgnih.gov Interestingly, the expression of the telomerase RNA component (hTR) was not significantly affected by Rk1 treatment. nih.govphytopurify.com The downregulation of c-Myc and subsequently hTERT appears to be a primary mechanism by which Rk1 exerts its inhibitory effect on telomerase activity, ultimately leading to the suppression of cancer cell growth. aacrjournals.org

Peroxisome Proliferator-Activated Receptors (PPARs) Activation

This compound has been identified as an activator of all three isoforms of peroxisome proliferator-activated receptors (PPARs): PPAR-α, PPAR-β/δ, and PPAR-γ. rsc.orgnih.govrsc.org PPARs are nuclear receptors that play a critical role in regulating metabolic processes, inflammation, and cellular differentiation. rsc.org

In the context of endothelial function, particularly in diabetic conditions, Rk1's activation of PPARs has been shown to be beneficial. nih.govrsc.org Studies have demonstrated that in diabetic obese mice and in high-glucose-stimulated aortic endothelial cells, the expression of all three PPAR isoforms is downregulated. nih.govrsc.org Treatment with this compound was found to significantly ameliorate these impairments. nih.gov The activation of PPARs by Rk1 leads to the suppression of reactive oxygen species (ROS) production and an increase in the release of nitric oxide (NO), thereby improving endothelial function. rsc.orgrsc.org The vasoprotective and anti-oxidative effects of Rk1 were abolished by PPAR antagonists, confirming the dependency on PPAR activation. rsc.orgresearchgate.net

Silent Information Regulator 3 (SIRT3)-Mediated Signaling

This compound has been shown to exert neuroprotective effects through the activation of Silent Information Regulator 3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in mitochondrial function and cellular stress responses. nih.govresearchgate.net Research has indicated that Rk1 can augment the level of SIRT3. nih.gov

The activation of SIRT3 by Rk1 has been linked to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.govresearchgate.net This pathway is a key cellular defense mechanism against oxidative stress. By activating SIRT3-mediated Nrf2/HO-1 signaling, Rk1 can attenuate apoptosis, oxidative stress, and inflammatory responses in neuronal cells. nih.gov Deletion of SIRT3 has been shown to counteract the protective effects of Rk1, highlighting the critical role of SIRT3 in its mechanism of action. nih.gov

Phosphodiesterase 5A (PDE5A) Inhibition

This compound has been identified as an inhibitor of phosphodiesterase 5A (PDE5A). researchgate.networldscientific.comnih.govnih.gov PDE5A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation. worldscientific.comnih.gov

By inhibiting PDE5A, this compound prevents the degradation of cGMP, leading to its accumulation. worldscientific.comnih.gov Increased levels of cGMP in corpus cavernosum smooth muscle cells (CCSMCs) result in a decrease in intracellular calcium levels, leading to smooth muscle relaxation. worldscientific.comnih.gov This mechanism of action is particularly relevant in the context of erectile dysfunction, where enhancing smooth muscle relaxation in the corpus cavernosum is a primary therapeutic goal. worldscientific.comnih.govnih.gov

Data Tables

Table 1: Effects of this compound on Calcium Signaling and Apoptosis

| Cell Line | Effect of this compound | Key Findings | References |

| SK-MES-1 (Lung Squamous Cell Carcinoma) | Induces intracellular and mitochondrial calcium overload. | Activates calpain-caspase-12 and calpain-caspase-7-PARP pathways; reduces mitochondrial membrane potential. | x-mol.net, rsc.org, nih.gov |

| H226 (Lung Squamous Cell Carcinoma) | Induces caspase-dependent apoptosis. | Increases cleavage of caspases-12, -7, -3, and PARP. | nih.gov |

| SK-OV-3 (Ovarian Cancer) | Induces apoptosis through mitochondria- and caspase-dependent pathways. | Increases levels of cleaved caspase-3 and caspase-9; reduces mitochondrial membrane potential. | imrpress.com |

| SK-N-BE(2) (Neuroblastoma) | Induces apoptosis through loss of mitochondrial membrane potential and activation of caspases. | Increases levels of cleaved caspase-3 and -8. | mdpi.com |

Table 2: Mechanistic Actions of this compound

| Mechanism | Target | Effect | Cell/Animal Model | References |

| Telomerase Inhibition | hTERT, c-Myc | Decreases mRNA expression. | HepG2 (Hepatocellular Carcinoma) | nih.gov, phytopurify.com, aacrjournals.org |

| PPAR Activation | PPAR-α, PPAR-β/δ, PPAR-γ | Upregulates expression and activation. | Diabetic Obese Mice, Rat Aortic Endothelial Cells | rsc.org, nih.gov, rsc.org |

| SIRT3 Signaling | SIRT3, Nrf2/HO-1 | Augments SIRT3 levels and activates the pathway. | PC-12 cells, MPTP-induced Parkinson's disease mouse model | nih.gov, researchgate.net |

| PDE5A Inhibition | PDE5A | Inhibits enzyme activity, leading to increased cGMP. | Corpus Cavernosum Smooth Muscle Cells (CCSMCs) | worldscientific.com, nih.gov |